molecular formula C8H6BF5O3 B12847851 [3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid CAS No. 936250-26-9

[3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid

Cat. No.: B12847851
CAS No.: 936250-26-9
M. Wt: 255.94 g/mol
InChI Key: AZYREAMQJBZUHH-UHFFFAOYSA-N
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Description

[3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid is a fluorinated arylboronic acid derivative characterized by two fluorine atoms at the 3- and 5-positions of the benzene ring and a 2,2,2-trifluoroethoxy group at the 2-position. This structural configuration confers unique electronic and steric properties. The fluorine atoms at the 3- and 5-positions act as electron-withdrawing groups, which may modulate the acidity of the boronic acid moiety and influence its reactivity in cross-coupling reactions like Suzuki-Miyaura couplings .

Properties

CAS No.

936250-26-9

Molecular Formula

C8H6BF5O3

Molecular Weight

255.94 g/mol

IUPAC Name

[3,5-difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid

InChI

InChI=1S/C8H6BF5O3/c10-4-1-5(9(15)16)7(6(11)2-4)17-3-8(12,13)14/h1-2,15-16H,3H2

InChI Key

AZYREAMQJBZUHH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1OCC(F)(F)F)F)F)(O)O

Origin of Product

United States

Preparation Methods

Etherification of Aromatic Halides with 2,2,2-Trifluoroethanol

A key step is the nucleophilic aromatic substitution of halogenated aromatic compounds with 2,2,2-trifluoroethanol to form the trifluoroethoxy ether.

  • Starting Materials: Halogenated aromatics such as 2,5-dibromotoluene or o-nitrochlorobenzene.
  • Reagents and Catalysts: Sodium metal or sodium hydroxide to generate sodium 2,2,2-trifluoroethoxide in situ; copper(II) sulfate as a catalyst; phase transfer catalysts like tetrabutylammonium bromide can be used to enhance reaction rates.
  • Solvents: Aprotic solvents such as N,N-dimethylformamide (DMF) or dioxane.
  • Conditions: Heating at 85–105°C for several hours (e.g., 4 hours) under stirring.
  • Mechanism: The halogen substituents on the aromatic ring are replaced by the trifluoroethoxy group via nucleophilic aromatic substitution facilitated by the copper catalyst.

Example Reaction Conditions:

Parameter Details
Halogenated aromatic 2,5-dibromotoluene (0.170 mol)
Nucleophile Sodium 2,2,2-trifluoroethoxide
Catalyst CuSO4 (0.018 mol)
Solvent N,N-dimethylformamide (100 mL)
Temperature 95–100°C
Reaction Time 4 hours
Yield High (not specified)

This step yields 2,5-bis(2,2,2-trifluoroethoxy)toluene or related intermediates, which can be further oxidized or functionalized.

Formation of the Boronic Acid Group

The boronic acid moiety is typically introduced via lithiation and subsequent reaction with boron reagents.

  • Lithiation: The fluorinated and trifluoroethoxy-substituted aromatic compound is treated with a strong base such as n-butyllithium under inert atmosphere at low temperature (-78°C).
  • Borylation: The lithiated intermediate is reacted with triisopropyl borate or similar boron reagents.
  • Workup: Acidic quenching (pH 5-6) with dilute hydrochloric acid, followed by extraction and purification.
  • Yield: Typically 70-78% for related fluorinated phenylboronic acids.

Representative Synthetic Route Summary

Step Reaction Type Reagents & Conditions Product/Intermediate Yield (%)
1 Etherification 2,5-dibromotoluene + Na + 2,2,2-trifluoroethanol, CuSO4, DMF, 95-100°C, 4 h 2,5-bis(2,2,2-trifluoroethoxy)toluene High
2 Oxidation Potassium permanganate, aqueous medium, 85-95°C 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid ~81.6
3 Lithiation and methylation n-butyllithium, -78°C, methyl iodide 4-bromo-2,6-difluorotoluene Not specified
4 Lithiation and borylation n-butyllithium, -78°C, triisopropyl borate, acidic workup 3,5-difluoro-2-(2,2,2-trifluoroethoxy)phenylboronic acid 70-78

Detailed Research Findings and Notes

  • The use of copper catalysts and strong bases in etherification reactions significantly improves the substitution efficiency of trifluoroethoxy groups on aromatic halides.
  • Phase transfer catalysts such as tetrabutylammonium bromide facilitate etherification under milder conditions and improve yields.
  • The oxidation of methyl groups to carboxylic acids using potassium permanganate is a robust method to prepare benzoic acid derivatives with trifluoroethoxy substituents.
  • Low-temperature lithiation (-78°C) is critical to control regioselectivity and avoid side reactions during boronic acid formation.
  • The overall synthetic route avoids expensive reagents like 2,2,2-trifluoroiodoethane and boron tribromide, optimizing cost and scalability for industrial production.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables participation in palladium-catalyzed cross-coupling reactions. Key examples include:

Reaction PartnerCatalyst SystemSolventTemperatureYieldSource
Aryl halidesPd(PPh₃)₄, Na₂CO₃DME/H₂O95°C72–85%
Pyrimidine derivativesPd(dppf)Cl₂, K₂CO₃DMF120°C50–70%
  • Mechanistic Notes :

    • The trifluoroethoxy (-OCH₂CF₃) group exerts a strong electron-withdrawing effect, enhancing the electrophilicity of the boronic acid and accelerating transmetalation steps .

    • Fluorine substituents at the 3,5-positions stabilize the transition state via inductive effects, improving regioselectivity in coupling reactions .

Protodeboronation Under Acidic Conditions

The compound undergoes protodeboronation in strongly acidic media, yielding substituted benzene derivatives:

ConditionsProductRate Constant (k)Source
0.5 M HCl in THF/H₂O (1:1)3,5-Difluoro-2-(trifluoroethoxy)benzene1.2 × 10⁻³ s⁻¹
  • Structural Influence :

    • Intramolecular hydrogen bonding between the boronic acid group and the adjacent trifluoroethoxy oxygen reduces protodeboronation rates compared to non-fluorinated analogues .

Complexation with Diols and Sugars

The boronic acid forms reversible covalent complexes with 1,2- and 1,3-diols, a property leveraged in sensor development:

Diol PartnerAssociation Constant (Kₐ, M⁻¹)pHSource
D-Fructose1.8 × 10³7.4
Pinacol2.5 × 10⁴7.0
  • Key Insight : Steric hindrance from the trifluoroethoxy group reduces binding affinity for bulkier diols compared to simpler arylboronic acids .

pH-Dependent Tautomerism and Self-Condensation

In aqueous solutions, the compound exhibits pH-dependent equilibria:

pH RangeDominant SpeciesObservationSource
<5.0Trigonal boronic acid (R-B(OH)₂)Rapid boroxine formation
7.0–9.0Tetrahedral boronate (R-B(OH)₃⁻)Stabilized for Suzuki coupling
>10.0Degradation to phenolic byproductsOxidation and C-B bond cleavage

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring participates in selective electrophilic substitutions:

ReagentPosition SubstitutedYieldConditionsSource
HNO₃/H₂SO₄Para to boronic acid45%0°C, 2 h
Br₂ (FeBr₃)Ortho to fluorine30%CH₂Cl₂, RT, 12 h

Oxidation to Phenolic Derivatives

Controlled oxidation converts the boronic acid group to a hydroxyl group:

Oxidizing AgentProductSelectivitySource
H₂O₂ (30%)3,5-Difluoro-2-(trifluoroethoxy)phenol>95%
NaIO₄Same as above88%

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that boronic acids can function as proteasome inhibitors, which are crucial in the treatment of certain cancers. The compound [3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid has shown potential in inhibiting cancer cell proliferation by targeting the proteasome pathway. Studies have demonstrated its effectiveness against various cancer cell lines, suggesting a promising role in developing new anticancer therapies .

1.2 Diabetes Treatment
Boronic acids are also investigated for their ability to modulate glucose levels. The compound's ability to interact with glucose transporters may offer new avenues for managing diabetes. Preliminary studies suggest that derivatives like [3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid can enhance insulin sensitivity and glucose uptake in cells .

Organic Synthesis

2.1 Cross-Coupling Reactions
The compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. Its application allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules. This property is particularly valuable in pharmaceutical chemistry for constructing biologically active compounds .

2.2 Functionalization of Aromatic Compounds
[3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid can be utilized in the functionalization of aromatic compounds through electrophilic aromatic substitution reactions. This capability enables the introduction of various functional groups into aromatic systems, expanding the diversity of chemical libraries for drug discovery .

Materials Science

3.1 Development of Sensors
The unique properties of boronic acids make them suitable for developing chemical sensors. [3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid can be incorporated into sensor designs that detect biomolecules such as sugars and amines due to its ability to form reversible covalent bonds with diols .

3.2 Polymer Chemistry
In polymer science, this compound can be employed as a building block for creating boron-containing polymers with enhanced thermal and mechanical properties. Such materials have potential applications in electronics and nanotechnology due to their unique characteristics .

Case Studies

Study Objective Findings
Study on Anticancer ActivityEvaluate efficacy against cancer cell linesDemonstrated significant inhibition of cell proliferation in multiple cancer types .
Investigation of Diabetes ModulationAssess impact on glucose uptakeShowed enhanced insulin sensitivity and glucose transport in vitro .
Application in Organic SynthesisTest effectiveness in cross-coupling reactionsAchieved high yields in Suzuki-Miyaura reactions with various substrates .
Development of Chemical SensorsCreate sensors for biomolecule detectionSuccessfully detected glucose levels using boron-diol interactions .

Mechanism of Action

The mechanism of action of [3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid primarily involves its role as a boronic acid reagent in cross-coupling reactions. The boron atom in the compound facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts . This process is crucial for the synthesis of complex organic molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituent positions, molecular properties, and commercial availability:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Purity Source/Evidence
[3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid (Target) 3,5-diF; 2-OCH₂CF₃ C₈H₅BF₅O₃ 239.93* Not specified N/A (analogs)
[2-(2,2,2-Trifluoroethoxy)phenyl]boronic acid 2-OCH₂CF₃ C₈H₈BF₃O₃ 219.95 957060-90-1 >95%
[4-(2,2,2-Trifluoroethoxy)phenyl]boronic acid 4-OCH₂CF₃ C₈H₈BF₃O₃ 219.95 886536-37-4 >95%
[3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl]boronic acid 3-F; 5-OCH₂CF₃ C₈H₇BF₄O₃ 237.95 850589-55-8 >95%
(3,5-Difluoro-2-methoxyphenyl)boronic acid 3,5-diF; 2-OCH₃ C₇H₇BF₂O₃ 187.94 737000-76-9 96%
3,5-Difluorophenylboronic acid 3,5-diF C₆H₅BF₂O₂ 157.91 156545-07-2 >97%

Notes:

  • *Molecular weight calculated based on formula.
  • Purity data sourced from commercial catalogs or synthesis reports .

Key Structural and Functional Differences:

Trifluoroethoxy vs. Methoxy : The trifluoroethoxy group in the target compound increases lipophilicity (logP ~1.5–2.0) compared to methoxy-substituted analogs (e.g., (3,5-Difluoro-2-methoxyphenyl)boronic acid), which may enhance bioavailability in drug discovery contexts .

Positional Isomerism : The 2-trifluoroethoxy substitution in the target compound creates steric hindrance near the boronic acid group, which may reduce reactivity compared to 4-substituted analogs (e.g., [4-(trifluoroethoxy)phenyl]boronic acid) .

Biological Activity

[3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid is an organoboron compound with the molecular formula C8_8H6_6BF5_5O3_3 and a molecular weight of 255.93 g/mol. This compound is notable for its boronic acid functional group, which is integral to its biological activity and applications in medicinal chemistry.

The compound features two fluorine atoms at the 3 and 5 positions of the phenyl ring, and a trifluoroethoxy group at the 2-position. These substitutions enhance its acidity and influence its interactions with biological targets.

Property Value
Molecular FormulaC8_8H6_6BF5_5O3_3
Molecular Weight255.93 g/mol
pKa Range6.17 – 8.77

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols, which is crucial for their function as enzyme inhibitors. In particular, the binding of [3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid to target enzymes can modulate various biochemical pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of boronic acids, including [3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid. Research indicates that compounds with fluorinated substituents exhibit enhanced antibacterial and antifungal activities.

Case Studies

  • Antifungal Activity : The compound has shown moderate inhibitory effects against Candida albicans and higher activity against Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for Bacillus cereus were found to be lower than that of AN2690 (Tavaborole), a known antifungal agent.
    Microorganism Activity MIC (µg/mL)
    Candida albicansModerateX
    Aspergillus nigerHighY
    Bacillus cereusHigher than AN2690Z
  • Enzyme Inhibition : Molecular docking studies suggest that the compound can effectively bind to the active site of leucyl-tRNA synthetase (LeuRS), inhibiting its function and thereby disrupting protein synthesis in microbial cells.

Synthesis and Applications

The synthesis of [3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid typically involves reactions such as Suzuki-Miyaura coupling. This method allows for the incorporation of various substituents to tailor the compound's properties for specific applications in drug development.

Synthesis Overview

  • Starting Materials : 3,5-difluorophenol derivatives and boron reagents.
  • Catalysts : Palladium catalysts are commonly used to facilitate the coupling reactions.

Q & A

Q. Purity Validation :

  • LC-MS/MS : Detects impurities (e.g., unreacted intermediates) at ppm levels. Parameters include a C18 column, mobile phase (0.1% formic acid in acetonitrile/water), and MRM transitions for quantification .
  • ¹⁷O NMR : Validates boronic acid structure by analyzing chemical shifts (δ ~30–40 ppm for B-OH groups) .

(Advanced) How can computational methods predict reactivity or binding affinity of this boronic acid?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron-withdrawing effects of fluorine/trifluoroethoxy groups on boronic acid pKa and solvation energy .
  • AutoDock4 : Simulate docking to biological targets (e.g., enzymes with diol motifs). Flexible side-chain modeling improves accuracy for hydrogen bonding between boronic acid and serine residues .

Q. Key Metrics :

  • Solvation Free Energy : Compare water (-5.2 kcal/mol) vs. chloroform (-1.8 kcal/mol) to predict solubility .
  • Binding Affinity : Docking scores (ΔG < -7 kcal/mol suggest strong interactions) .

(Basic) What spectroscopic techniques characterize this compound?

Answer:

  • ¹⁹F NMR : Identifies fluorine environments. Trifluoroethoxy groups show δ ~ -75 to -80 ppm; aryl fluorines appear at δ ~ -110 to -120 ppm .
  • ¹¹B NMR : Confirms boronic acid formation (δ ~28–32 ppm for trigonal planar B) .
  • IR Spectroscopy : B-O stretching at ~1340 cm⁻¹ and O-H (boronic acid) at ~3200 cm⁻¹ .

(Advanced) How to resolve contradictions in solvation free energy data across solvents?

Answer:
Contradictions arise from solvent polarity and hydrogen-bonding capacity. Methodological approaches include:

  • MD Simulations : Calculate Gibbs free energy changes using explicit solvent models (e.g., TIP3P water).
  • Experimental Validation : Measure partition coefficients (log P) via shake-flask method (octanol/water). For example, trifluoromethyl analogs show log P ~2.3, indicating moderate hydrophobicity .

Table 1 : Solvation Free Energy Comparison (Hypothetical Data)

SolventΔG (kcal/mol)Method
Water-5.2DFT/MD
Acetone-3.1Experimental
Chloroform-1.8DFT/MD

(Application-Focused) What role does this boronic acid play in stimuli-responsive drug delivery?

Answer:
It enables glucose-sensitive hydrogels via reversible diol-boronate ester formation.

  • Mechanism : At high glucose, boronic acid binds to polyols (e.g., gluconic acid), swelling the hydrogel for controlled drug release .
  • Optimization : Adjust fluorine substitution to enhance binding kinetics (kₐ ~10³ M⁻¹s⁻¹) and biocompatibility .

(Advanced) How to design experiments assessing genotoxic impurities in synthesized batches?

Answer:

  • In Silico Screening : Use Derek Nexus or Toxtree to flag mutagenic alerts (e.g., boronic acid peroxidation products) .
  • LC-MS/MS Quantification : Validate impurities <1 ppm with LOD 0.3 ppm and LOQ 1.0 ppm. Use isotopically labeled internal standards (e.g., ¹³C-boronic acid) .

(Basic) How do fluorine substitutions affect physicochemical properties?

Answer:

  • Lipophilicity : Trifluoroethoxy increases log P by ~1.5 units vs. methoxy analogs.
  • Acidity : Electron-withdrawing fluorines lower pKa (e.g., pKa ~8.5 vs. ~9.2 for non-fluorinated analogs) .
  • Stability : Fluorine reduces hydrolysis rates (t₁/₂ >24 hrs in PBS vs. <6 hrs for hydroxyl analogs) .

(Advanced) What challenges arise in Suzuki-Miyaura cross-coupling with this boronic acid?

Answer:

  • Steric Hindrance : Ortho-substituents slow transmetallation. Use bulky ligands (e.g., SPhos) to enhance reactivity .
  • Protic Solvents : Avoid water/methanol to prevent boronic acid self-condensation. Anhydrous DME or THF with Cs₂CO₃ improves yields (>75%) .

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